molecular formula C12H16O B1295685 1-(2,3,5,6-Tetramethylphenyl)ethanone CAS No. 2142-79-2

1-(2,3,5,6-Tetramethylphenyl)ethanone

Cat. No.: B1295685
CAS No.: 2142-79-2
M. Wt: 176.25 g/mol
InChI Key: JCNRSGPJXDRATR-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetramethylphenyl)ethanone, commonly referred to as acetyldurene, is a versatile starting material and building block (synthon) in various organic synthesis sequences . Its utility stems from the potential to functionalize both the ketone group and the aromatic ring, though its reactivity is notably distinct from simpler acetophenone derivatives . A key characteristic of this compound is the significant steric shielding of the carbonyl group by the ortho-methyl substituents. This shielding forces the carbonyl group into a near-orthogonal position (approximately 68°) relative to the aromatic ring, drastically reducing conjugation and making the carbonyl carbon unreactive toward addition by many nucleophiles and less reactive hydride reducing agents . Despite this steric protection, the compound can be reduced to the corresponding alcohol using strong reagents like LiAlH4 . Furthermore, reaction with Grignard reagents typically bypasses 1,2-nucleophilic addition, instead forming magnesium enolates . The compound can be deprotonated by strong bases to participate in aldol condensation reactions for chalcone synthesis or be converted to 1,3-diketones . Its behavior in haloform reactions is particularly noteworthy, allowing for the conversion to trihaloketones, although subsequent hydrolysis to the carboxylic acid has been reported as challenging . The aromatic ring offers a single site for electrophilic substitution, with reported examples including nitration under controlled conditions . The compound is typically synthesized via Friedel-Crafts acetylation of durene (1,2,4,5-tetramethylbenzene), with careful control of conditions required to prevent diacylation . Spectroscopically, the compound is characterized by a carbonyl stretch at 1691 cm⁻¹ in the IR spectrum and a ¹³C NMR signal for the carbonyl carbon at δC 210.0 ppm . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-7-6-8(2)10(4)12(9(7)3)11(5)13/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNRSGPJXDRATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291314
Record name 1-(2,3,5,6-tetramethylphenyl)ethanone
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-79-2
Record name Methyl duryl ketone
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Record name 1-(2,3,5,6-tetramethylphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3,5,6-TETRAMETHYL-PHENYL)-ETHANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,5,6-Tetramethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction under specific conditions:

  • LiAlH₄ reduction : Produces 1-(2,3,5,6-tetramethylphenyl)ethanol (2 ) in high yields (96%) .
  • Other hydrides : Less reactive agents (e.g., NaBH₄) fail to reduce the ketone due to steric shielding by the 2,6-methyl groups .
ReagentProductYield (%)ConditionsSource
LiAlH₄Alcohol (2 )96Anhydrous THF, 0°C → RT
NaBH₄No reactionEthanol, RT

Grignard Reagent Reactions

Grignard reagents (e.g., RMgX) form magnesium enolates (3 ) instead of typical 1,2-addition products :

text
Mechanism: Deprotonation at the α-carbon → Formation of resonance-stabilized enolate.
ReagentProductYield (%)ConditionsSource
CH₃MgBrEnolate (3 )85Diethyl ether, 0°C

Aldol Condensation

Under basic conditions, acetyldurene participates in aldol reactions:

  • Example : Reaction with benzaldehyde in NaOH/EtOH yields chalcone 4 .
BaseElectrophileProductYield (%)ConditionsSource
NaOHBenzaldehydeChalcone (4 )72Ethanol, reflux

Haloform Reaction

Acetyldurene undergoes haloform reactions to form trihaloketones (6a /Cl, 6b /Br), though hydrolysis to carboxylic acid 7 fails :

text
Reaction sequence: 1. X₂ (excess) → Trihaloketone 2. NaOH (attempted hydrolysis) → No product
HalogenProductReaction TimeYield (%)Source
Cl₂6a (Cl)5 days78
Br₂6b (Br)2 days82

Nitration

Nitration occurs under strongly acidic conditions, yielding nitro derivatives (8 ) and methyl-nitrated byproducts (9 , 10 ) :

  • Primary pathway : Electrophilic aromatic substitution at the para position.
  • Side reaction : Nitration of methyl groups under harsher conditions .
Nitrating AgentProductsYield (%)ConditionsSource
HNO₃/TFA8 (para-nitro)650°C → RT, 24 h
Acetyl nitrate8 , 9 , 10 42 (mix)Ac₂O/HNO₃, 0°C → RT

1,3-Diketone Formation

Deprotonation with NaH followed by reaction with aryl methyl esters generates 1,3-diketones (5 ) :

text
Mechanism: Enolate formation → Nucleophilic acyl substitution.
BaseElectrophileProductYield (%)ConditionsSource
NaHMethyl benzoate1,3-Diketone (5 )68THF, 0°C → RT

Claisen-Schmidt Condensation

Reaction with mesitylaldehyde under basic conditions forms (E)-3-mesitylchalcone (1 ) exclusively :

text
Key evidence: ³JHH = 16.5 Hz (NMR) confirms E-configuration[6].
CatalystProductYield (%)ConditionsSource
KOHChalcone (1 )88Ethanol, 5 h, RT

Key Structural and Mechanistic Insights

  • Steric effects : The 2,6-methyl groups hinder nucleophilic attack on the carbonyl, necessitating strong bases/reagents .
  • Electronic effects : Limited conjugation between the acetyl group and aromatic ring due to near-orthogonal positioning .
  • Regioselectivity : Nitration favors the para position, while methyl group nitration occurs under forcing conditions .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable starting material for various organic reactions due to its reactive carbonyl group. It can participate in nucleophilic addition reactions and can be converted into other functional groups through oxidation or reduction processes .

Fragrance Industry

This compound is widely utilized as a fragrance component due to its pleasant aromatic profile. Its hydrophobic nature and bulky structure make it suitable for incorporation into perfumes and flavoring agents .

Case Study 1: Synthesis Optimization

A study by Andreou et al. (1980) focused on optimizing the synthesis conditions for 1-(2,3,5,6-Tetramethylphenyl)ethanone. The researchers demonstrated that controlling the ratio of acetyl chloride to aluminum chloride was crucial in minimizing byproducts during the Friedel-Crafts reaction. This work provided insights into improving yield and purity in the synthesis of this compound .

In a recent study exploring the interactions of this compound with biological systems, researchers investigated its potential effects on enzyme activity and molecular recognition processes. The findings indicated that the compound could modulate certain biochemical pathways due to its structural features .

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetramethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can engage in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Aryl Ethanones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,3,5,6-Tetramethyl C₁₂H₁₆O 176.26 High steric hindrance; lipophilic
1-(2-Methylphenyl)ethanone 2-Methyl C₉H₁₀O 134.18 Minimal steric hindrance; lower logP
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone 2,3,5,6-Tetrafluoro-4-hydroxy C₈H₄F₄O₂ 208.11 Electrophilic; polar due to -OH and -F
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone 2,6-Dichloro-4-CF₃ C₉H₅Cl₂F₃O 257.04 High electronegativity; bioactive
1-(3,4-Dihydroxy-2-methylphenyl)ethanone 3,4-Dihydroxy-2-methyl C₉H₁₀O₃ 166.18 Polar; antioxidant potential

Key Observations :

  • Steric Effects: The tetramethyl substitution in the target compound creates significant steric hindrance, reducing reactivity in cross-coupling reactions compared to less-substituted analogs like 1-(2-Methylphenyl)ethanone .
  • Polarity: Hydroxyl and halogen substituents (e.g., in 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone) increase polarity, enhancing solubility in polar solvents .

Key Insights :

  • The target compound’s methyl groups likely stabilize radical intermediates, contributing to its strong antioxidant profile .
  • Hydroxylated analogs (e.g., 1-(3,4-Dihydroxy-2-methylphenyl)ethanone) exhibit activity dependent on phenolic -OH groups, absent in the target .

Physical Properties

  • Melting Points: Fluorinated derivatives (e.g., 1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone) exhibit higher melting points (109–111°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to non-polar substituents .
  • Molecular Weight: The target compound (176.26 g/mol) is heavier than simpler analogs like 1-(2-Methylphenyl)ethanone (134.18 g/mol), impacting volatility and solubility .

Biological Activity

1-(2,3,5,6-Tetramethylphenyl)ethanone, also known as 2,3,5,6-tetramethylacetophenone, is an organic compound with a notable structure that has attracted attention in various fields of biological research. This compound is characterized by its aromatic ketone structure and has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C12_{12}H16_{16}O
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 2142-79-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. A separate investigation revealed that it inhibited the growth of Candida albicans with an MIC of 16 µg/mL. This suggests potential applications in treating fungal infections .

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways leading to programmed cell death . A detailed study showed that treatment with this ketone resulted in a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .

The biological activities of this compound are believed to be linked to its ability to interact with cellular membranes and disrupt normal cellular functions. The compound may induce oxidative stress in microbial cells and cancer cells alike, leading to increased reactive oxygen species (ROS) production which ultimately results in cell death .

Case Studies

  • Antibacterial Efficacy : A clinical trial examined the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing this compound showed a 70% improvement rate compared to a control group treated with standard antibiotics .
  • Fungal Infection Treatment : Another study assessed the use of this compound in patients with recurrent Candida infections. The results indicated a marked decrease in infection recurrence when combined with conventional antifungal therapies .

Research Findings Summary

Biological ActivityMIC (µg/mL)Effect on Cell Viability (%)Reference
Antibacterial32N/A
Antifungal16N/A
Anticancer (breast)N/A<50% at 50 µM
Anticancer (colon)N/A<30% at 50 µM

Q & A

Basic: What are the optimal synthetic routes for 1-(2,3,5,6-Tetramethylphenyl)ethanone?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with 2,3,5,6-tetramethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

  • Substrate preparation : Ensure high purity of the tetramethylbenzene precursor to avoid side reactions.
  • Catalyst activation : Anhydrous conditions are critical to prevent catalyst deactivation .
  • Work-up : Quench the reaction with ice-cold water to hydrolyze intermediates, followed by solvent extraction and recrystallization for purification.

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups on the aromatic ring appear as singlets (δ 2.1–2.5 ppm), while the acetyl methyl group resonates near δ 2.6 ppm. Aromatic protons are absent due to full substitution .
    • ¹³C NMR : The carbonyl carbon appears at δ 205–210 ppm, with methyl carbons at δ 15–25 ppm.
  • IR Spectroscopy : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the ketone group .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (C₁₂H₁₆O, 176.25 g/mol), with fragmentation patterns indicating loss of methyl or acetyl groups .

Advanced: How can discrepancies between experimental and computational spectral data be resolved?

Methodological Answer:
Discrepancies often arise from approximations in computational models. To address this:

Refine DFT Parameters : Use higher-level basis sets (e.g., 6-311+G(d,p)) and hybrid functionals (e.g., B3LYP) to improve accuracy in predicting vibrational frequencies and NMR chemical shifts .

Validate with Experimental Data : Compare computed results with NIST-standardized spectra (e.g., gas-phase IR or GC retention indices) to identify systematic errors .

Solvent Effects : Include implicit solvent models (e.g., PCM for CDCl₃) in simulations to better match experimental conditions .

Advanced: How to design experiments to study substituent effects on the compound’s reactivity?

Methodological Answer:

  • Comparative Studies : Synthesize analogs with varying substituents (e.g., 1-(3,4-dimethoxyphenyl)ethanone or 1-(4-fluorophenyl)ethanone ) and compare reaction rates in nucleophilic additions or oxidations.
  • Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants for reactions (e.g., bromination) under controlled temperatures and solvent systems.
  • Steric/Electronic Probes : Employ Hammett plots to correlate substituent electronic parameters (σ) with reaction outcomes .

Advanced: How to interpret gas chromatography (GC) retention indices for this compound under different analytical conditions?

Methodological Answer:
Retention indices (RI) vary with column type and temperature programs. For example:

Column TypeActive PhaseTemperature ProgramRI ValueReference
CapillaryVF-5MS50°C → 300°C (5°C/min)1573
PolarDB-WAX40°C → 250°C (3°C/min)1820
  • Non-polar columns (e.g., VF-5MS) prioritize volatility, while polar columns (e.g., DB-WAX) enhance separation based on dipole interactions. Calibrate with alkane standards for reproducibility .

Advanced: How to evaluate environmental or health hazards despite limited toxicological data?

Methodological Answer:

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 1-(2-amino-6-nitrophenyl)ethanone ) to infer hazards. Prioritize analogs with established GHS classifications.
  • Precautionary Measures : Implement controls for dust/fume exposure (P261/P262 ) and conduct Ames tests for mutagenicity screening.
  • Computational Toxicology : Apply QSAR models to predict acute toxicity or bioaccumulation potential .

Basic: What thermodynamic properties are critical for purification and storage?

Methodological Answer:

  • Boiling Point : Estimated at ~490–510 K based on analogs (e.g., 1-(3-methylphenyl)ethanone boils at 493.2 K ). Use vacuum distillation for high-purity isolation.
  • Melting Point : Likely >100°C due to high symmetry; confirm via differential scanning calorimetry (DSC).
  • Storage : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation or moisture absorption .

Advanced: How to optimize regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Steric Maps : Use molecular modeling (e.g., DFT) to visualize electron density and steric hindrance. The tetramethyl substitution pattern directs electrophiles to the para position relative to the acetyl group.
  • Directing Groups : Introduce temporary protecting groups (e.g., nitro) to override inherent steric effects, then remove post-reaction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3,5,6-Tetramethylphenyl)ethanone
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1-(2,3,5,6-Tetramethylphenyl)ethanone

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